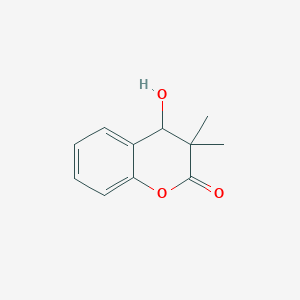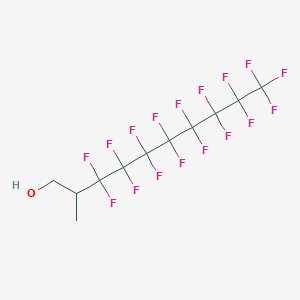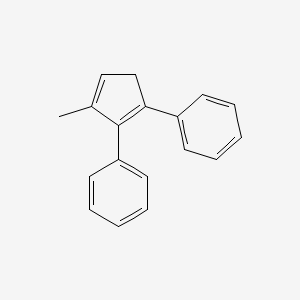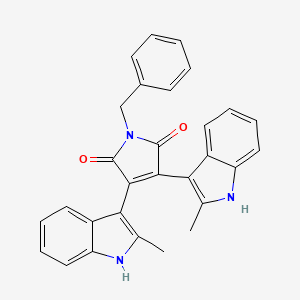
1H-Pyrrole-2,5-dione, 3,4-bis(2-methyl-1H-indol-3-yl)-1-(phenylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1H-Pyrrole-2,5-dione, 3,4-bis(2-methyl-1H-indol-3-yl)-1-(phenylmethyl)-” is a complex organic compound that belongs to the class of pyrrole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “1H-Pyrrole-2,5-dione, 3,4-bis(2-methyl-1H-indol-3-yl)-1-(phenylmethyl)-” typically involves multi-step organic reactions. Common starting materials include indole derivatives, benzyl compounds, and pyrrole-2,5-dione. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Catalysts: Catalysts like palladium on carbon (Pd/C) and platinum (Pt) may be employed to facilitate reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce various hydro derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a building block for the synthesis of more complex molecules.
Biology
In biological research, the compound is investigated for its potential as a bioactive molecule. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic applications. It may be used as a lead compound for drug development.
Industry
In the industrial sector, the compound may find applications in the development of new materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of “1H-Pyrrole-2,5-dione, 3,4-bis(2-methyl-1H-indol-3-yl)-1-(phenylmethyl)-” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound may modulate biological pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrole-2,5-dione derivatives: Other derivatives of pyrrole-2,5-dione with different substituents.
Indole derivatives: Compounds containing the indole moiety with various functional groups.
Benzyl compounds: Compounds with benzyl groups attached to different core structures.
Uniqueness
The uniqueness of “1H-Pyrrole-2,5-dione, 3,4-bis(2-methyl-1H-indol-3-yl)-1-(phenylmethyl)-” lies in its specific combination of functional groups and its potential biological activities. This makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
152537-89-8 |
|---|---|
Molecular Formula |
C29H23N3O2 |
Molecular Weight |
445.5 g/mol |
IUPAC Name |
1-benzyl-3,4-bis(2-methyl-1H-indol-3-yl)pyrrole-2,5-dione |
InChI |
InChI=1S/C29H23N3O2/c1-17-24(20-12-6-8-14-22(20)30-17)26-27(25-18(2)31-23-15-9-7-13-21(23)25)29(34)32(28(26)33)16-19-10-4-3-5-11-19/h3-15,30-31H,16H2,1-2H3 |
InChI Key |
ULQWZZBZVLTFHA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C3=C(C(=O)N(C3=O)CC4=CC=CC=C4)C5=C(NC6=CC=CC=C65)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


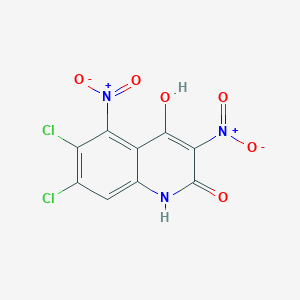
![5-[(1H-1,2,4-Triazol-1-yl)methyl]-2,3-dihydro-1H-inden-1-one](/img/structure/B14267709.png)
![4-[(4-Methylanilino)methyl]-1,3,6-triphenylpyridin-2(1H)-one](/img/structure/B14267714.png)
![{2-[Methoxy(dimethyl)silyl]ethene-1,1-diyl}bis(trimethylsilane)](/img/structure/B14267717.png)
![2-{[2-(2-Hydroxyethanesulfonyl)ethyl]sulfanyl}ethan-1-ol](/img/structure/B14267723.png)
![Dimethyl 2-[(diethoxyphosphoryl)methylidene]butanedioate](/img/structure/B14267732.png)

![1-[(3,4-Dimethoxyphenyl)methyl]-4-methylazetidin-2-one](/img/structure/B14267739.png)
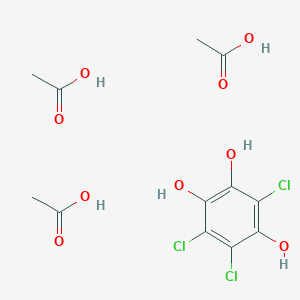
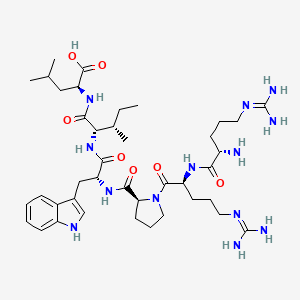
![N,N'-[4-(2,3-Dihydroxypropoxy)pyridine-2,6-diyl]diacetamide](/img/structure/B14267753.png)
